Simufilam hydrochloride

Alzheimer's disease Filamin A α7nAChR

Differentiate your Alzheimer's research with Simufilam hydrochloride, the only FLNA conformation corrector. Unlike amyloid or tau agents, it uniquely restores native filamin A, validated by CSF biomarker shifts (tau -20–38%). Essential for validating FLNA-targeted assays or as a clinical negative control given Phase 3 outcomes. Secure ≥98% purity reference standard today.

Molecular Formula C15H25Cl2N3O2
Molecular Weight 350.3 g/mol
CAS No. 2375909-85-4
Cat. No. B10860187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimufilam hydrochloride
CAS2375909-85-4
Molecular FormulaC15H25Cl2N3O2
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.O.Cl.Cl
InChIInChI=1S/C15H21N3O.2ClH.H2O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;;;/h2-6,16H,7-12H2,1H3;2*1H;1H2
InChIKeyDVQGFCMKIGJTMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Simufilam Hydrochloride (CAS 2375909-85-4) Procurement Guide: Technical Profile and Core Identity


Simufilam hydrochloride (CAS 2375909-85-4) is the hydrochloride salt form of simufilam (also designated PTI-125), an orally bioavailable small molecule that selectively targets and restores an altered conformation of the scaffolding protein filamin A (FLNA) implicated in Alzheimer's disease pathogenesis [1]. The compound is a 4‑benzyl‑8‑methyl‑1,4,8‑triazaspiro[4.5]decan‑3‑one derivative provided as the dihydrochloride monohydrate with a molecular weight of 350.28 g/mol [1]. Unlike amyloid‑targeting monoclonal antibodies or broad‑spectrum cholinergic agents, simufilam hydrochloride acts via FLNA conformational correction to disrupt aberrant FLNA‑α7nAChR and FLNA‑TLR4 interactions, thereby reducing downstream tau hyperphosphorylation and neuroinflammatory signaling [2].

Why Simufilam Hydrochloride (CAS 2375909-85-4) Cannot Be Interchanged with Other AD‑Targeting Agents


Simufilam hydrochloride is mechanistically distinct from acetylcholinesterase inhibitors (e.g., donepezil), NMDA receptor antagonists (e.g., memantine), anti‑amyloid monoclonal antibodies (e.g., lecanemab, donanemab), and other FLNA‑interacting compounds in that it is the only clinical‑stage small molecule demonstrated to preferentially bind and reverse the pathologically altered FLNA conformation at picomolar‑range concentrations, with measurable downstream effects on multiple cerebrospinal fluid (CSF) biomarkers of pathology, neurodegeneration, and neuroinflammation [1]. Generic substitution with any alternative small molecule targeting amyloid‑β production or tau aggregation would fail to recapitulate this specific FLNA‑conformation correction mechanism, which is evidenced by distinct biomarker changes in patients including reductions in total tau (−20% to −38%), neurogranin (−32% to −72%), and neurofilament light chain (−22% to −55%) [1][2]. The hydrochloride salt form (CAS 2375909‑85‑4) further provides defined solubility and purity characteristics (≥99.9% HPLC purity) that are essential for reproducible in vitro and in vivo studies of this unique mechanism .

Quantitative Differentiation Evidence for Simufilam Hydrochloride (CAS 2375909-85-4) vs. Comparators


FLNA‑α7nAChR Interaction Disruption: Simufilam IC₅₀ = 10 pM vs. Alternative FLNA Binders

Simufilam (free base) reduced Aβ₄₂ binding to α7nAChR with an IC₅₀ of 10 picomolar in a time‑resolved fluorescence resonance energy transfer (TR‑FRET) assay, establishing high‑potency disruption of the pathogenic FLNA‑α7nAChR interaction [1]. While direct head‑to‑head IC₅₀ comparisons with other FLNA‑targeting small molecules (e.g., structural analogs from the triazaspirodecanone series) are not published, this 10 pM IC₅₀ serves as a quantitative benchmark for assay validation and screening of potential FLNA‑modulating comparators.

Alzheimer's disease Filamin A α7nAChR

Ex Vivo Brain Tissue Efficacy: Simufilam Active at 1 pM vs. Untreated AD and Control Hippocampal Slices

In postmortem hippocampal slices from Alzheimer's disease patients and Aβ₄₂‑treated age‑matched control tissue, simufilam demonstrated concentration‑dependent efficacy starting at 1 picomolar, restoring native FLNA conformation and normalizing receptor activities [1]. This sub‑nanomolar ex vivo activity in human brain tissue is a critical differentiator from compounds whose in vitro biochemical potency does not translate to tissue‑level efficacy. No comparable ex vivo concentration‑response data have been published for other FLNA‑targeting small molecules.

Alzheimer's disease Postmortem brain Filamin A

CSF Biomarker Reduction in AD Patients: Simufilam vs. Placebo and Cross‑Study Comparators

In a Phase 2a study of 13 mild‑to‑moderate AD patients, simufilam 100 mg twice daily for 28 days reduced CSF total tau by 20%, neurogranin by 32%, and neurofilament light chain by 22% from baseline [1]. In a separate 6‑month open‑label extension (N=25), CSF total tau decreased 38%, neurogranin decreased 72%, NfL decreased 55%, and Aβ₄₂ increased 84% (all p<0.00001) [2]. These multi‑biomarker changes exceed those reported for acetylcholinesterase inhibitors (typically no significant CSF biomarker modulation) and differ mechanistically from anti‑amyloid antibodies, which reduce amyloid PET signal but show variable tau biomarker effects.

Alzheimer's disease CSF biomarkers Neurodegeneration

Phase 3 Clinical Outcome: Simufilam vs. Placebo in Mild‑to‑Moderate AD

In the Phase 3 ReThink‑ALZ trial (N=804), simufilam 100 mg twice daily for 52 weeks did not meet co‑primary endpoints of change in cognition (ADAS‑COG12) and function (ADCS‑ADL) versus placebo, leading to trial discontinuation in December 2024 [1][2]. This negative outcome provides critical context for compound selection: while simufilam demonstrates robust target engagement and biomarker modulation in early‑phase studies, its failure on clinical endpoints in a Phase 3 registrational trial distinguishes it from approved AD therapies that have demonstrated statistically significant cognitive/functional benefits (e.g., lecanemab, donanemab, donepezil).

Alzheimer's disease Phase 3 clinical trial ADAS‑COG12

Purity and Salt Form Quality: Simufilam Hydrochloride (99.9% HPLC) vs. Free Base and Alternative Salt Forms

Simufilam hydrochloride (CAS 2375909‑85‑4) is supplied with a reported purity of approximately 99.9% by HPLC, which exceeds the typical ≥95‑98% purity specifications for research‑grade small molecules . This high analytical purity reduces confounding effects in sensitive biochemical assays (e.g., TR‑FRET, SPR) where trace impurities may interfere with picomolar‑range activity measurements. The hydrochloride salt form (as the dihydrochloride monohydrate) also provides distinct solubility characteristics compared to the free base (CAS 1224591‑33‑6) or alternative salt forms, with defined DMSO solubility of 52 mg/mL (156.49 mM) and aqueous solubility of 52 mg/mL .

Small molecule Analytical chemistry Salt selection

Femtomolar Binding Affinity: Simufilam‑FLNA Interaction vs. Standard Small Molecule Affinities

According to NIH grant documentation, simufilam (PTI‑125) binds with femtomolar affinity to a specific site on filamin A, a potency level that is several orders of magnitude higher than typical small molecule‑protein interactions [1]. While direct comparator affinity data (Ki or Kd) for other FLNA‑binding small molecules are not publicly available, this femtomolar binding claim provides a benchmark for assessing the compound's target engagement potency relative to other protein‑protein interaction modulators in the AD pipeline (e.g., BACE inhibitors with nanomolar Ki, γ‑secretase modulators with micromolar IC₅₀).

Filamin A Binding affinity Alzheimer's disease

Recommended Research Applications for Simufilam Hydrochloride (CAS 2375909-85-4)


FLNA Conformational Correction Assay Development and Screening

Simufilam hydrochloride is optimally employed as a positive control or reference compound in biochemical and cellular assays measuring filamin A conformational state, FLNA‑α7nAChR co‑immunoprecipitation, or TR‑FRET‑based Aβ₄₂‑α7nAChR binding disruption. The established 10 pM IC₅₀ in TR‑FRET [1] and 1 pM ex vivo efficacy in human hippocampal tissue [2] provide validated concentration benchmarks for assay qualification and for screening novel FLNA‑modulating compounds.

CSF and Plasma Biomarker Pharmacodynamic Studies

Researchers investigating FLNA‑targeted therapeutic mechanisms can utilize simufilam hydrochloride to establish pharmacodynamic biomarker signatures in preclinical models or ex vivo systems. The compound's reproducible effects on tau (−20% to −38%), neurogranin (−32% to −72%), neurofilament light chain (−22% to −55%), and Aβ₄₂ (+84%) in patient CSF [1][2] serve as a reference dataset for validating biomarker changes observed with novel FLNA modulators or alternative AD‑targeting agents.

Oral Bioavailability and CNS Pharmacokinetic Reference Studies

With reported near‑100% oral bioavailability, rapid absorption/elimination, dose‑proportional pharmacokinetics, and no plasma accumulation [1], simufilam hydrochloride provides a reference standard for pharmacokinetic benchmarking of novel oral small molecules targeting CNS protein‑protein interactions. Its favorable oral PK profile enables straightforward formulation development for preclinical efficacy studies without requiring invasive administration routes.

Negative Control for AD Clinical Efficacy Studies

Given the definitive Phase 3 ReThink‑ALZ failure on cognition and function endpoints versus placebo [1], simufilam hydrochloride is appropriate as a negative control in studies designed to validate novel clinical trial designs, biomarker‑based patient selection strategies, or endpoint sensitivity in AD populations. Its robust biomarker modulation coupled with lack of clinical efficacy provides a unique tool for disentangling target engagement from clinical benefit in translational AD research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simufilam hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.